molecular formula C16H13F3N4OS B2923966 N-[(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]thiophene-2-carboxamide CAS No. 2380032-75-5

N-[(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2923966
CAS No.: 2380032-75-5
M. Wt: 366.36
InChI Key: FJCXJSIREBITQJ-UHFFFAOYSA-N
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Description

N-[(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]thiophene-2-carboxamide is a complex organic compound that features a trifluoromethyl group, a triazole ring, and a thiophene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]thiophene-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can occur at the triazole ring.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield sulfoxides or sulfones, while reduction of the triazole ring could lead to dihydrotriazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound can be used to study the effects of trifluoromethyl and triazole groups on biological systems. It may also serve as a probe for investigating enzyme-substrate interactions.

Medicine

In medicinal chemistry, N-[(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]thiophene-2-carboxamide has potential as a drug candidate due to its unique structural features. It could be explored for its activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the triazole ring can participate in hydrogen bonding and other interactions. The thiophene carboxamide moiety can further modulate the compound’s activity by influencing its electronic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]thiophene-2-carboxamide is unique due to the combination of its trifluoromethyl group, triazole ring, and thiophene carboxamide moiety. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-[[1-[[3-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4OS/c17-16(18,19)12-4-1-3-11(7-12)9-23-10-13(21-22-23)8-20-15(24)14-5-2-6-25-14/h1-7,10H,8-9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCXJSIREBITQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(N=N2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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